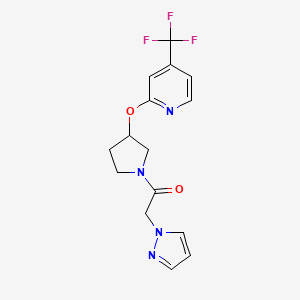
2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H15F3N4O2 and its molecular weight is 340.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
The chemical compound of interest is used as a starting material or intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it serves as a precursor in the synthesis of compounds with potential antiviral and antimicrobial activities. In one study, derivatives were synthesized and evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, highlighting the compound's utility in creating biologically active molecules (Attaby et al., 2006). Similarly, another research demonstrated the synthesis of antimicrobial compounds from related chemical structures, indicating the broad applicability of such molecules in developing new antimicrobial agents (Salimon et al., 2011).
Chemical Bonding and Structure Analysis
Studies on compounds structurally similar to 2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone have also focused on their chemical bonding and structure. For instance, a detailed analysis of chemical bonding in a Cu(II) dimer using various approaches like QTAIM, Voronoi tessellation, and Hirshfeld surface approaches provides insight into the molecular connectivity and structure of such complexes (Vologzhanina et al., 2015).
Antitumor and Antimicrobial Activities
The compound's derivatives have been investigated for their antitumor and antimicrobial activities, showcasing the potential of such molecules in therapeutic applications. For example, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were studied for their in vitro anti-cancer activity, with some showing promising results against a panel of cell lines (Maftei et al., 2016). Moreover, the synthesis and evaluation of 2,4- or 2,6-disubstituted and 2,4,6-trisubstituted 2H-pyrazolo[4,3-c]pyridines revealed compounds with potent cytotoxicity, indicating their potential as anticancer agents (Milišiūnaitė et al., 2018).
Crystal Structure Analysis
The solid-state and calculated electronic structure of compounds related to this compound, such as 4-acetylpyrazole, have been determined, providing valuable information on their molecular arrangement and interactions within the crystal lattice. This information is crucial for understanding the properties and reactivity of these compounds (Frey et al., 2014).
Propriétés
IUPAC Name |
2-pyrazol-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)11-2-5-19-13(8-11)24-12-3-7-21(9-12)14(23)10-22-6-1-4-20-22/h1-2,4-6,8,12H,3,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHWDLQBENFWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2727230.png)
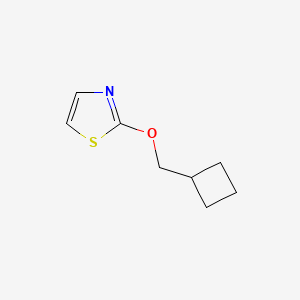
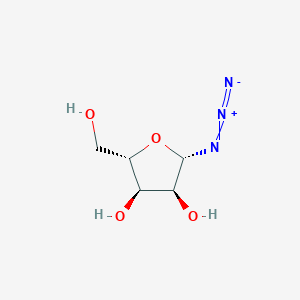
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)
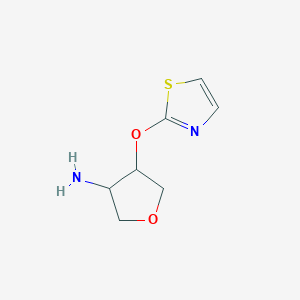

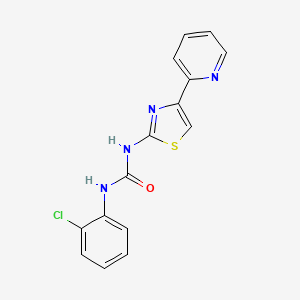
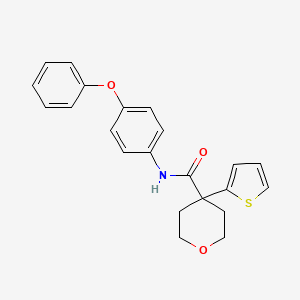
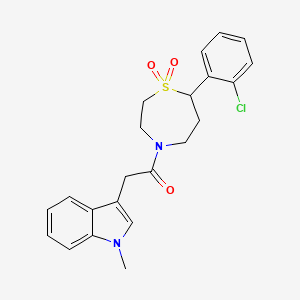

![2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B2727249.png)
